molecular formula C6H8N2O2S2 B14692454 Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate CAS No. 33083-41-9

Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate

Cat. No.: B14692454
CAS No.: 33083-41-9
M. Wt: 204.3 g/mol
InChI Key: JLORMGPIXBJSIY-UHFFFAOYSA-N
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Description

Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is a heterocyclic compound containing sulfur and nitrogen atoms within its structure This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of thiosemicarbazide with ethyl bromoacetate in the presence of a base, such as sodium ethoxide, to form the desired thiadiazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.

    Substitution: The ethyl ester group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or reduced sulfur species.

    Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological targets, contributing to its bioactivity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate
  • N-(4-acetyl-5-(4-hydroxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)-acetamide

Uniqueness

Ethyl (5-sulfanylidene-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetate is unique due to its specific substitution pattern and the presence of the ethyl ester group, which can influence its reactivity and biological activity. Compared to other thiadiazole derivatives, it may offer distinct advantages in terms of solubility, stability, and target specificity .

Properties

CAS No.

33083-41-9

Molecular Formula

C6H8N2O2S2

Molecular Weight

204.3 g/mol

IUPAC Name

ethyl 2-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetate

InChI

InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4-7-8-6(11)12-4/h2-3H2,1H3,(H,8,11)

InChI Key

JLORMGPIXBJSIY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NNC(=S)S1

Origin of Product

United States

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